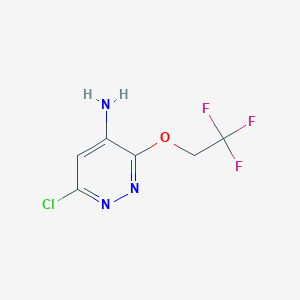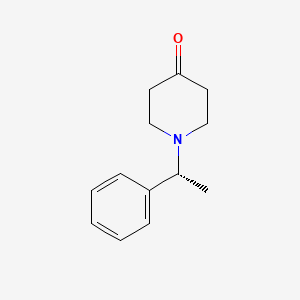
Sodium 4-(methylsulfonyl)benzenesulfinate
Vue d'ensemble
Description
Sodium 4-(methylsulfonyl)benzenesulfinate is an organosulfur compound with the molecular formula C₇H₇NaO₄S₂. It is a white crystalline powder that is soluble in water. This compound is used as a building block in organic synthesis, particularly in the preparation of various organosulfur compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-(methylsulfonyl)benzenesulfinate can be synthesized through the sulfonylation of 4-methylsulfonylbenzenesulfinic acid with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of 4-methylsulfonylbenzenesulfinic acid in water.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting product .
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonylation reactions. These reactions are carried out in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-(methylsulfonyl)benzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include amines and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides and other organosulfur compounds.
Applications De Recherche Scientifique
Sodium 4-(methylsulfonyl)benzenesulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 4-(methylsulfonyl)benzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, forming stable sulfonamide bonds. This reaction is facilitated by the presence of a suitable catalyst or under specific reaction conditions . The molecular targets and pathways involved include the formation of sulfonamide bonds with amines and other nucleophiles .
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Comparison:
Sodium benzenesulfinate: Similar in structure but lacks the methylsulfonyl group, making it less reactive in certain sulfonylation reactions.
Sodium p-toluenesulfinate: Contains a methyl group on the benzene ring, making it more hydrophobic compared to sodium 4-(methylsulfonyl)benzenesulfinate.
Sodium methanesulfinate: Smaller and less complex structure, leading to different reactivity and applications.
This compound is unique due to its dual sulfonyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H7NaO4S2 |
|---|---|
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
sodium;4-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H8O4S2.Na/c1-13(10,11)7-4-2-6(3-5-7)12(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
QXDGKKNISWLAJH-UHFFFAOYSA-M |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
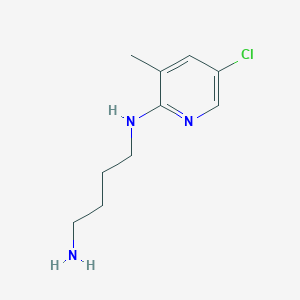



![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)

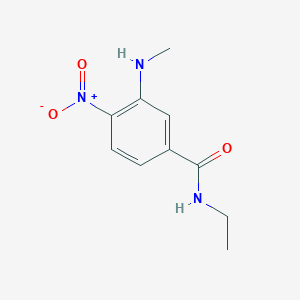


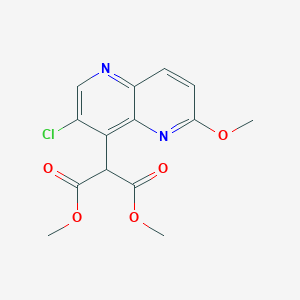
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid](/img/structure/B8523538.png)
